5'-Bromo-6-methoxy-2,3'-bipyridine
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Overview
Description
5’-Bromo-6-methoxy-2,3’-bipyridine: is a bipyridine derivative with the molecular formula C11H9BrN2O . This compound is characterized by the presence of a bromine atom at the 5’ position and a methoxy group at the 6 position on the bipyridine structure . Bipyridine derivatives are known for their coordination properties and are widely used in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-6-methoxy-2,3’-bipyridine typically involves the bromination of 6-methoxy-2,3’-bipyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 5’-Bromo-6-methoxy-2,3’-bipyridine may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-6-methoxy-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Negishi Coupling: Utilizes organozinc reagents and palladium catalysts.
Major Products Formed:
Substituted Bipyridines: Formed through substitution reactions.
Extended Bipyridine Derivatives: Produced via coupling reactions.
Scientific Research Applications
Chemistry: 5’-Bromo-6-methoxy-2,3’-bipyridine is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: In biological research, bipyridine derivatives are explored for their ability to interact with DNA and proteins. They are investigated for their potential as therapeutic agents and molecular probes .
Medicine: The compound’s coordination properties make it a candidate for developing metal-based drugs and diagnostic agents. Its derivatives are studied for their anticancer and antimicrobial activities .
Industry: In the industrial sector, 5’-Bromo-6-methoxy-2,3’-bipyridine is used in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 5’-Bromo-6-methoxy-2,3’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it an effective catalyst or therapeutic agent . The compound can also interact with biological macromolecules, affecting their structure and function .
Molecular Targets and Pathways:
Metal Ions: Coordination with transition metals like palladium, platinum, and copper.
Biological Macromolecules: Interaction with DNA and proteins, potentially leading to changes in their activity.
Comparison with Similar Compounds
6-Bromo-2,2’-bipyridine: Another brominated bipyridine derivative with similar coordination properties.
2-Bromo-6-methylpyridine: A bromopyridine derivative used in similar applications.
Uniqueness: 5’-Bromo-6-methoxy-2,3’-bipyridine is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and coordination properties. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
383426-20-8 |
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Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-6-methoxypyridine |
InChI |
InChI=1S/C11H9BrN2O/c1-15-11-4-2-3-10(14-11)8-5-9(12)7-13-6-8/h2-7H,1H3 |
InChI Key |
XTSWKEBFDMQAHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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